

A Technical Guide to Leukotriene C4-d5: Properties, Biological Context, and Quantification

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Compound of Interest

Compound Name: *Leukotriene C4-d5*

Cat. No.: *B564337*

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This guide provides an in-depth overview of **Leukotriene C4-d5**, a deuterated internal standard essential for the accurate quantification of Leukotriene C4 (LTC4). It is intended for researchers, scientists, and professionals in drug development who are engaged in studies involving inflammatory pathways and lipid mediators. This document covers the fundamental properties of **Leukotriene C4-d5**, the biosynthesis and signaling pathways of its non-deuterated counterpart, Leukotriene C4, and a general protocol for its use in quantitative analysis.

Core Properties of Leukotriene C4-d5

Leukotriene C4-d5 is a high-purity, isotopically labeled version of Leukotriene C4, containing five deuterium atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but distinguishable by its mass-to-charge ratio.

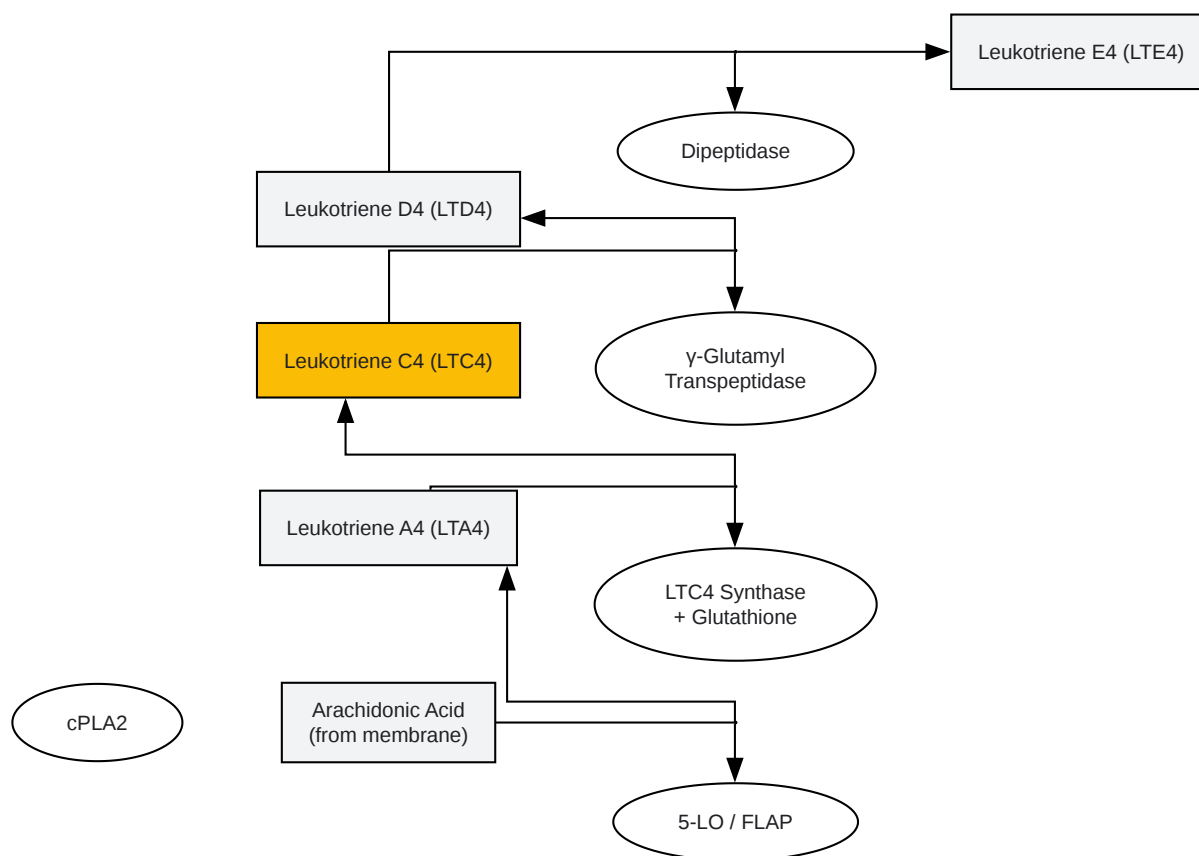
Property	Value
CAS Number	1441421-73-3[1][2][3][4]
Molecular Formula	C30H42D5N3O9S[1]
Molecular Weight	630.8 g/mol
Formal Name	5S-hydroxy-6R-(S-glutathionyl)-7E,9E,11Z,14Z-d5-eicosatetraenoic acid
Purity	Typically ≥99% deuterated forms (d1-d5)

The Biological Role of Leukotriene C4

Leukotriene C4 is a potent inflammatory mediator derived from arachidonic acid and belongs to the cysteinyl leukotriene family. It plays a significant role in the pathophysiology of various inflammatory and allergic conditions, most notably asthma.

The synthesis of LTC4 is a multi-step enzymatic process that occurs within specific immune cells.

- **Initiation:** Cellular stimulation leads to the activation of cytosolic phospholipase A2 (cPLA2), which translocates to the nuclear envelope and liberates arachidonic acid from membrane phospholipids.
- **5-Lipoxygenase Pathway:** Arachidonic acid is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by the enzyme 5-lipoxygenase (5-LO) with the assistance of the 5-lipoxygenase-activating protein (FLAP).
- **LTC4 Formation:** Leukotriene C4 synthase (LTC4S), an integral membrane protein at the nuclear envelope, catalyzes the conjugation of LTA4 with glutathione to form LTC4.
- **Metabolism to LTD4 and LTE4:** Once synthesized, LTC4 is transported out of the cell where it is sequentially metabolized by cell-surface enzymes. A γ-glutamyl transpeptidase removes the glutamyl residue to form Leukotriene D4 (LTD4). Subsequently, a dipeptidase cleaves the glycine residue to yield Leukotriene E4 (LTE4).



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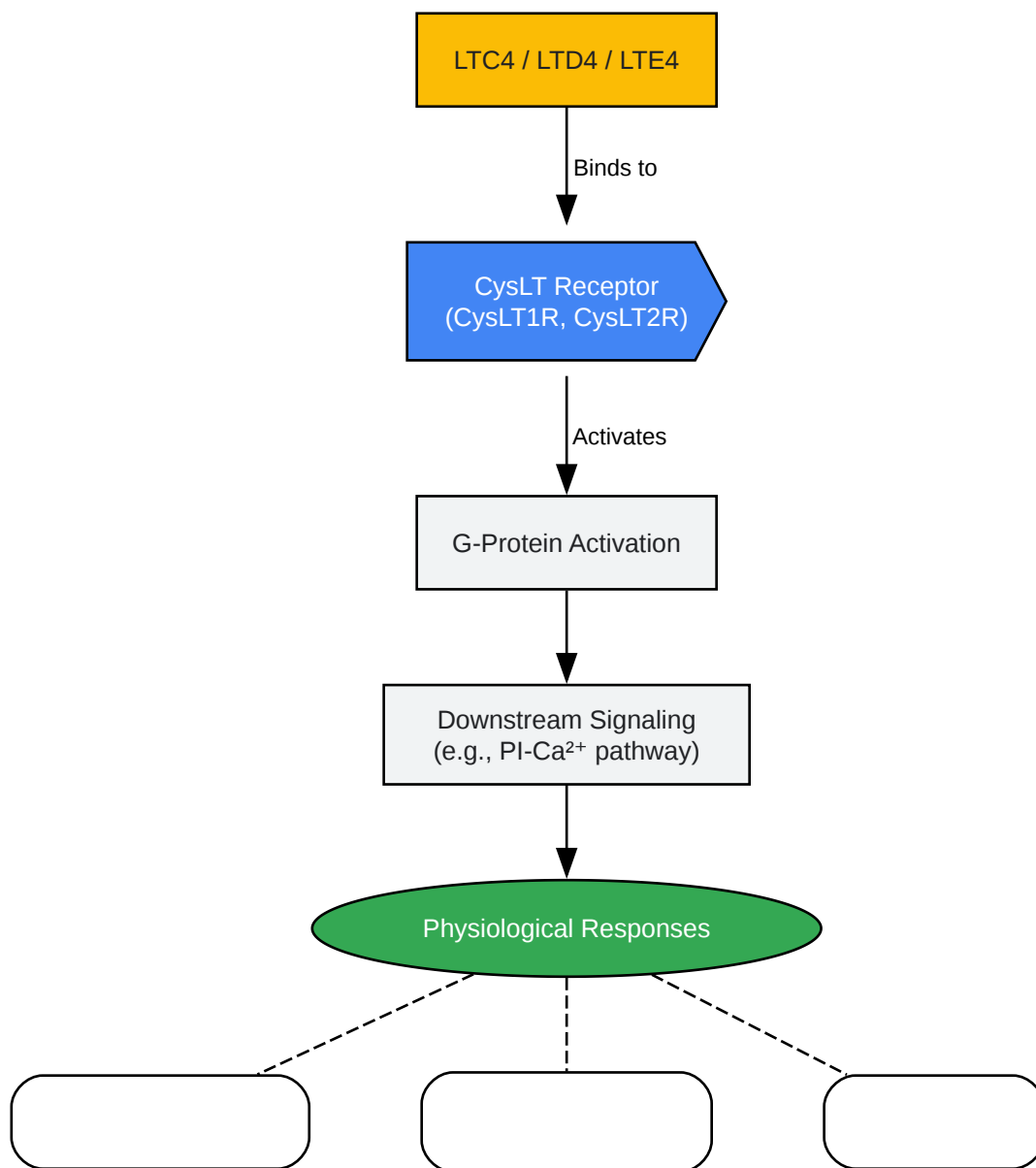
Figure 1. Biosynthesis and metabolism of Leukotriene C4.

LTC4, along with LTD4 and LTE4, exerts its biological effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptors 1 and 2 (CysLT1R and CysLT2R).

- **Receptor Binding:** These leukotrienes bind to CysLT receptors on the surface of target cells, such as smooth muscle cells and endothelial cells.
- **G-Protein Activation:** Receptor activation leads to the stimulation of G-proteins, which in turn activates downstream signaling cascades, including the phosphatidylinositol-calcium second

messenger system.

- **Physiological Effects:** This signaling results in a range of physiological responses, including smooth muscle contraction (bronchoconstriction), increased vascular permeability, and chemotaxis of immune cells, all of which contribute to the inflammatory response seen in asthma and other allergic diseases.



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Figure 2. Simplified signaling pathway of cysteinyl leukotrienes.

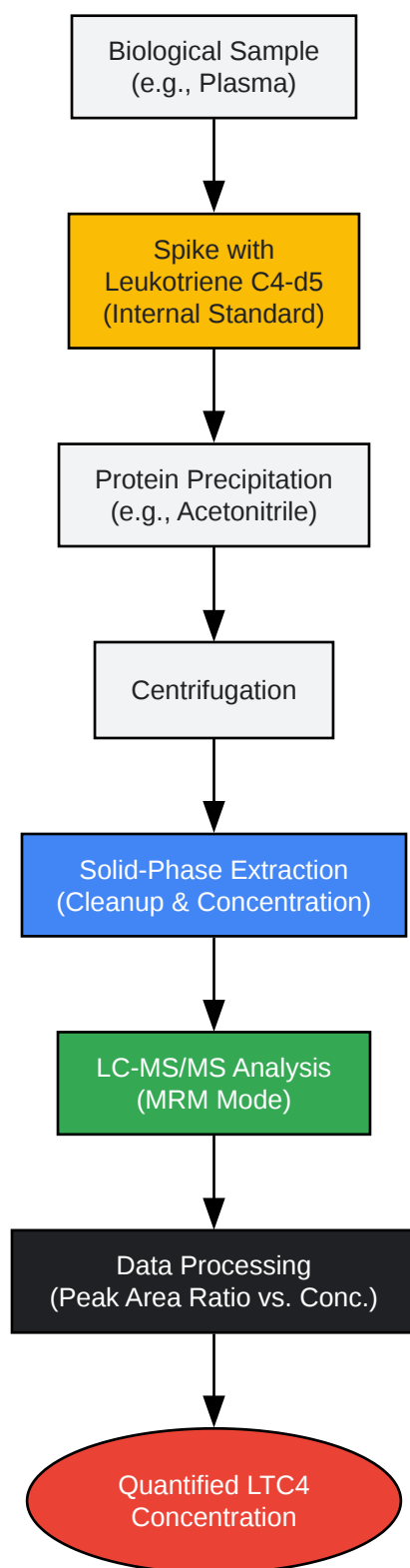
Experimental Protocol: Quantification of Leukotriene C4

The use of a stable, isotopically labeled internal standard like **Leukotriene C4-d5** is critical for the accurate and precise quantification of endogenous LTC4 from complex biological matrices. The most common analytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The following outlines a general workflow for the quantification of LTC4. Specific parameters such as chromatographic conditions and mass spectrometer settings must be optimized for the particular instrumentation and sample matrix being used.

- Sample Preparation:
 - Thaw biological samples (e.g., plasma, bronchoalveolar lavage fluid, cell culture supernatant) on ice.
 - Add a known, fixed amount of **Leukotriene C4-d5** internal standard solution to each sample, vortex briefly. The concentration of the internal standard should be optimized to be within the linear range of the assay.
 - Perform a protein precipitation step, typically by adding 2-3 volumes of cold acetonitrile or methanol. Vortex and incubate at low temperature to facilitate protein removal.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube for solid-phase extraction (SPE) or direct injection, depending on the required level of sample cleanup and concentration.
- Solid-Phase Extraction (SPE) (Optional but Recommended):
 - Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
 - Load the supernatant from the protein precipitation step onto the cartridge.
 - Wash the cartridge with a weak organic solvent to remove interfering substances.

- Elute the analytes (LTC4 and LTC4-d5) with a stronger organic solvent, such as methanol or acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Perform chromatographic separation using a C18 reversed-phase column with a gradient elution profile, typically using mobile phases consisting of water and acetonitrile/methanol with a small amount of acid (e.g., formic acid) to improve peak shape.
 - Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
 - Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous LTC4 and the LTC4-d5 internal standard. The use of a deuterated standard corrects for variations in sample preparation and matrix effects during ionization.
- Data Analysis:
 - Integrate the peak areas for both the analyte (LTC4) and the internal standard (LTC4-d5).
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
 - Determine the concentration of LTC4 in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Figure 3. Experimental workflow for LTC4 quantification.

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